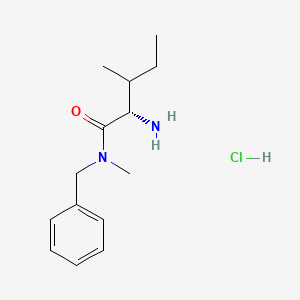

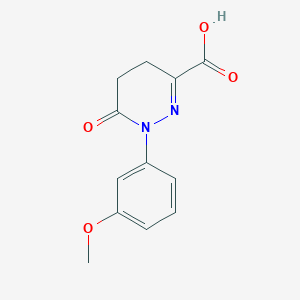

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of amino acids, which are the building blocks of proteins. It contains an amine group (-NH2), a benzyl group (C6H5CH2-), and a pentanamide group (C5H11CONH2). The (2S) prefix indicates the stereochemistry of the compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including substitution reactions and salting reactions . The synthesis process can be optimized and improved based on the co-crystal structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .Chemical Reactions Analysis

The compound, being an amine, could potentially undergo a variety of chemical reactions, including reactions with acids, bases, and other organic compounds .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various techniques. These properties include molecular weight, purity, storage temperature, physical form, and safety information .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The addition of amine hydrochlorides to cyanamides is a standard method for the synthesis of substituted guanidines. For instance, the reaction of cyanamide with 2-aminobenzothiazole hydrochlorides results in the formation of derivatives of 4-(benzothiazol2yl)imino2dimethylamino4H1,3,5triazino[2,1-b]benzothiazole (Dorokhov et al., 1998).

Reactivity with Thiourea : Synthesis of 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles can be achieved by reacting thiourea or thiourea hydrochloride with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines. This results in a variety of amine hydrochloride derivatives (Abdelaal & Bauer, 1988).

Esterification Methods : Amino acids react with ethyl acetoacetate and a strong base in dimethylformamide to form salts of the corresponding enamine, followed by esterification with substituted benzyl or picolyl halide (MacLaren, 1978).

Application in Herbicides : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, shows herbicidal activity on annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Conversion of D-penicillamine : Converting D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry involves the synthesis of N-substituted derivatives of (3R)-3-amino-4,4-dimethylthietan-2-one (Al-Zaidi, Crilley, & Stoodley, 1983).

Pharmaceutical Research

Synthesis of Anticonvulsants : Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared and found to be active in seizure test models, indicating their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

Development of Anticonvulsant Agents : The anticonvulsant activities of (R)-N'-benzyl 2-amino-3-methylbutanamide and related compounds were found to be sensitive to substituents at the 4'-N'-benzylamide site. These findings indicate that C(2)-hydrocarbon primary amino acid derivatives represent a novel class of anticonvulsants (King et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H/t11?,13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBNVEWJANWGAF-IYWIJXFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)

![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)